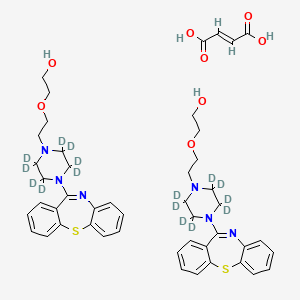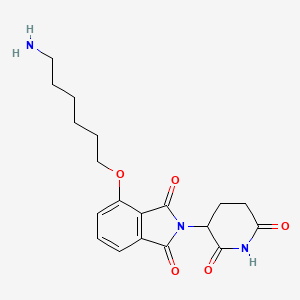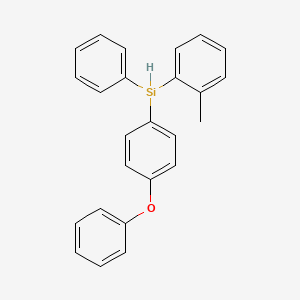
1,1'-Bicyclohexyl, 1,1'-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bicyclohexyl, 1,1’-dinitro- is an organic compound with the molecular formula C12H20N2O4 It is a derivative of bicyclohexyl, where two nitro groups are attached to the 1,1’ positions of the bicyclohexyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bicyclohexyl, 1,1’-dinitro- typically involves the nitration of bicyclohexyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 1,1’-Bicyclohexyl, 1,1’-dinitro- follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniform nitration. The product is then purified through crystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bicyclohexyl, 1,1’-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major products are 1,1’-Bicyclohexyl, 1,1’-diamino-.
Substitution: The products depend on the nucleophile used, resulting in various substituted bicyclohexyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-Bicyclohexyl, 1,1’-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Bicyclohexyl, 1,1’-dinitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction or substitution, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved include hydrogen transfer, β-scission, isomerization, and dehydrogenation .
Comparación Con Compuestos Similares
1,1’-Bicyclohexyl, 1,1’-dinitro- can be compared with other similar compounds such as:
1,1’-Bicyclohexyl, 1,1’-diol: A derivative with hydroxyl groups instead of nitro groups.
1,1’-Bicyclohexyl, 1,1’-diamino-: A derivative with amino groups instead of nitro groups.
1,1’-Bicyclohexyl, 1,1’-dicarbonitrile: A derivative with cyano groups instead of nitro groups.
Propiedades
Número CAS |
1636-37-9 |
|---|---|
Fórmula molecular |
C12H20N2O4 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
1-nitro-1-(1-nitrocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12H20N2O4/c15-13(16)11(7-3-1-4-8-11)12(14(17)18)9-5-2-6-10-12/h1-10H2 |
Clave InChI |
IBOFWLDVCVUDBY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2(CCCCC2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B11938326.png)

![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)









![(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one](/img/structure/B11938388.png)

